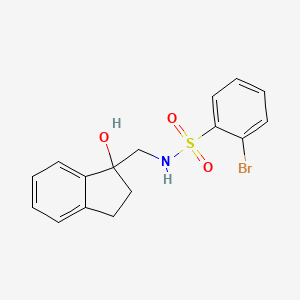
2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains an indene structure (a fused cyclopentene and benzene ring), a benzenesulfonamide group, and a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3-dihydro-1H-inden-1-one is a fused molecule containing a cyclopentanone and a benzene ring . The presence of a halogen atom (bromine in this case) in the drug molecule can change its properties dramatically .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Research has demonstrated the utility of benzenesulfonamide derivatives, particularly those incorporating zinc phthalocyanine, for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Their effectiveness as Type II photosensitizers for cancer treatment in PDT highlights their significance in medical research and potential therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020). Further studies on similar zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units have reiterated their potential as photosensitizer candidates in PDT, underscoring their solubility and photostability as key features for cancer treatment alternatives (Öncül, Öztürk, & Pişkin, 2022).
Photocatalysis and Environmental Applications
Benzenesulfonamide derivatives have also been explored for their photocatalytic applications. The photophysical and photochemical properties of these compounds, particularly when substituted on zinc(II) phthalocyanine, suggest their suitability for photocatalytic activities. Such properties are essential for environmental applications, including water treatment and air purification, where the generation of reactive oxygen species can help degrade pollutants (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
Compounds with the benzenesulfonamide moiety have been synthesized and tested for their antimicrobial activities. Notably, derivatives such as 5‑bromo‑2-chloropyrimidin-4-amine have shown significant activity against pathogenic bacterial and fungal strains. This indicates the potential of benzenesulfonamide derivatives, including 2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide, in developing new antimicrobial agents (Ranganatha et al., 2018).
Synthetic Applications
The reactivity of N-Haloamide derivatives, including those similar to this compound, has been utilized in synthetic chemistry for the preparation of β-substituted amines from olefins. Such reactions demonstrate the versatility of benzenesulfonamide derivatives in organic synthesis, offering pathways to a wide range of chemically and biologically significant compounds (Terauchi & Takemura, 1975).
Propiedades
IUPAC Name |
2-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c17-14-7-3-4-8-15(14)22(20,21)18-11-16(19)10-9-12-5-1-2-6-13(12)16/h1-8,18-19H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCMELTFRLWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)
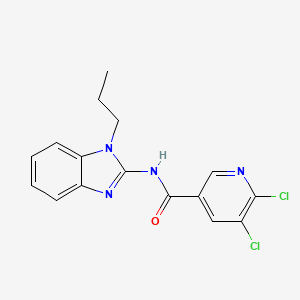
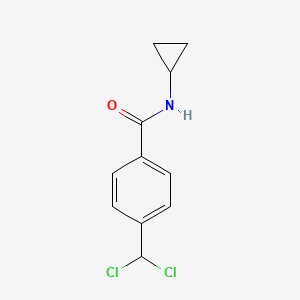
![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)
![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)

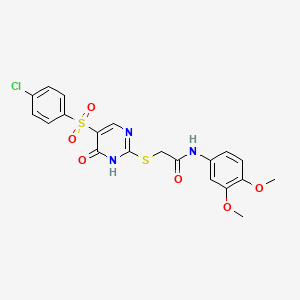
![3-Methyl-2-(4-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperazin-1-yl)butanenitrile](/img/structure/B2375275.png)
![4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride](/img/structure/B2375276.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)
![2-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2375281.png)
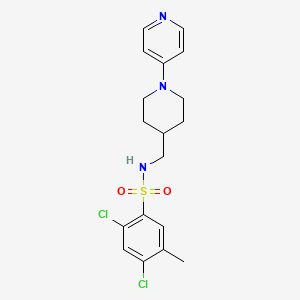

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)
